Cas no 86209-51-0 (Primisulfuron-methyl)

Primisulfuron-methyl structure
Primisulfuron-methyl structure
Product Name:Primisulfuron-methyl
CAS No:86209-51-0
MF:C15H12F4N4O7S
MW:468.336996078491
CID:60960
PubChem ID:329754209
Update Time:2024-10-26

Primisulfuron-methyl Chemical and Physical Properties

Names and Identifiers

    • Primisulfuron
    • Primisulfuron(BSI,draft E-ISO)
    • Primisulfuron-methyl
    • Beacon,Tell
    • Ciba-Geigy
    • methyl 2-[[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoylsulfamoyl]benzoate
    • Primisulfuron-methyl Solution
    • methyl 2-({[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoyl}sulfamoyl)benzoate
    • methyl 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoate
    • methyl 2-[4,6-bis(difluoromethoxy)pyrimidin-2-ylcarbamoylsulfamoyl]benzoate
    • Beacon
    • CGA 136872
    • Tell
    • PRIMISULFURON-METHYL [HSDB]
    • N-(2-Methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)pyrimidin-2-yl]urea
    • Benzoic acid,2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
    • Methyl 2-{[({[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino}carbonyl)amino]sulfonyl}benzoate
    • Methyl 2-((((4,6-bis(difluoromethoxy)pyrimidin-2-yl)carbamoyl)amino)sulfonyl)benzoate
    • Benzoic acid, 2-(((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)-, methyl ester
    • CHEMBL1875740
    • AKOS015963961
    • AC-6207
    • N-(2-Methoxycarbonylphenylsulfonyl)-N'-[4,6-bis-(difluoromethoxy)-pyrimidin-2-yl]urea
    • CGA-136872
    • USEPA/OPP Pesticide Code: 128973
    • Q22808725
    • Benzoic acid, 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]-, methyl ester
    • DTXCID6012463
    • PRIMISULFURON-METHYL [MI]
    • Primisulfuron-methyl, PESTANAL(R), analytical standard
    • Methyl 2-(((4,6-bis(difluoromethoxy)-2-pyrimidinyl)carbamoyl)sulfamoyl)benzoate
    • N-(2-methoxycarbonylphenylsulfonyl)-N'-
    • methyl 2-[({[4,6-bis(difluoromethoxy)pyrimidin-2-yl]carbamoyl}amino)sulfonyl]benzoate
    • HSDB 7062
    • NS00009471
    • Methyl 2-(((((4,6-bis(difluoromethoxy)-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate
    • DTXSID8032463
    • Benzoic acid, 2(((((4,6bis(difluoromethoxy)2pyrimidinyl)amino)carbonyl)amino)sulfonyl), methyl ester
    • methyl 2-(N-(4,6-bis(difluoromethoxy)pyrimidin-2-ylcarbamoyl)sulfamoyl)benzoate
    • Primisulfuron methyl
    • DB-056918
    • N-(2-METHOXYCARBONYLPHENYLSULFONYL)-N'-(4,6-BIS(DIFLUOROMETHOXY)PYRIMIDIN-2-YL)UREA
    • 3TN6B6S8JP
    • UNII-3TN6B6S8JP
    • Methyl 2-({[4,6-bis(difluoromethoxy)-2-pyrimidinyl]carbamoyl}sulfamoyl)benzoate
    • SCHEMBL118690
    • NCGC00163861-01
    • 86209-51-0
    • NCGC00163861-02
    • Rifle
    • Primisulfuron-methyl [ISO]
    • MDL: MFCD00337169
    • Inchi: 1S/C15H12F4N4O7S/c1-28-11(24)7-4-2-3-5-8(7)31(26,27)23-15(25)22-14-20-9(29-12(16)17)6-10(21-14)30-13(18)19/h2-6,12-13H,1H3,(H2,20,21,22,23,25)
    • InChI Key: ZTYVMAQSHCZXLF-UHFFFAOYSA-N
    • SMILES: O=C(C1C(S(NC(NC2N=C(OC(F)F)C=C(OC(F)F)N=2)=O)(=O)=O)=CC=CC=1)OC

Computed Properties

  • Exact Mass: 468.03600
  • Monoisotopic Mass: 468.03628256g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 11
  • Complexity: 707
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 5
  • XLogP3: 3.6
  • Topological Polar Surface Area: 154Ų

Experimental Properties

  • Color/Form: The pure product is a white solid
  • Melting Point: 203.1° (Maurer); mp 186-188° (Meyer)
  • Flash Point: Degrees Fahrenheit:>397.4°F
    Degrees Celsius:>203°C
  • PSA: 154.19000
  • LogP: 3.52110
  • Merck: 13,7836

Primisulfuron-methyl Security Information

  • Symbol: GHS09
  • Signal Word:Warning
  • Hazard Statement: H400
  • Warning Statement: P273
  • Hazardous Material transportation number:UN 3077 9 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 50/53
  • Safety Instruction: 60-61
  • RTECS:DG4436000
  • Hazardous Material Identification: N
  • Toxicity:LD50 in rats (mg/kg): >4000 orally; >2000 dermally (Maurer)

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Primisulfuron-methyl Production Method

Production Method 1

Reaction Conditions
1.1 6 h, reflux
Reference
Synthesis and herbicidal activity of Primisulfuron-methyl
Huang, Mingzhi, Nongyao, 2003, 42(10), 15-16

Production Method 2

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Production Method 3

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Production Method 4

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
2.1 Solvents: Dichloromethane
Reference
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Production Method 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  3 h, 50 °C
2.1 Solvents: Acetonitrile
Reference
Process for preparation of fluorine-containing herbicides
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Solvents: Acetonitrile
Reference
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
2.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
3.1 Solvents: Dichloromethane
Reference
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Production Method 8

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
3.1 Solvents: Acetonitrile
Reference
Synthesis of ultrahigh effective herbicide primisulfuron-methyl
Xiao, Shenchu; et al, Huaxue Shijie, 2001, 42(7), 391-392

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
1.3 2 h, rt → 65 °C
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
2.2 Reagents: Water
3.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
4.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Sodium hydroxide
3.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
5.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
6.1 Solvents: Dichloromethane
Reference
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Production Method 11

Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Process for preparation of fluorine-containing herbicides
, China, , ,

Production Method 12

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 h, reflux
Reference
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
2.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Production Method 14

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
2.1 Solvents: Acetonitrile ;  6 h, reflux
Reference
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 60 - 70 °C
2.1 6 h, reflux
Reference
Synthesis and herbicidal activity of Primisulfuron-methyl
Huang, Mingzhi, Nongyao, 2003, 42(10), 15-16

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  70 - 80 °C
1.2 4 h, 70 - 80 °C
2.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
3.1 Solvents: Acetonitrile ;  6 h, reflux
Reference
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Methanol ;  6 h, reflux
2.1 Solvents: Acetonitrile ;  6 h, reflux
Reference
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
1.2 Reagents: Water
2.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
3.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Production Method 19

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Toluene ;  rt → reflux
1.2 reflux; 4 - 5 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  70 - 80 °C
2.2 4 h, 70 - 80 °C
3.1 Reagents: Triethylamine Solvents: 1,2-Dichloroethane ;  30 min, 70 °C; 70 °C → 80 °C; 2 h, 80 °C
4.1 Solvents: Acetonitrile ;  6 h, reflux
Reference
Study on the synthesis of herbicide primisulfuron-methyl for corn farmland
Lu, Yang; et al, Jingxi Yu Zhuanyong Huaxuepin, 2006, 14(15), 13-14

Production Method 20

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
2.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
3.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
4.1 Solvents: Dichloromethane
Reference
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Production Method 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C; 0 - 10 °C; 4 h, 0 - 10 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 - 10 °C; 1 h, 0 - 10 °C
2.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
2.3 2 h, rt → 65 °C
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
3.2 Reagents: Water
4.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
5.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Production Method 22

Reaction Conditions
1.1 Reagents: Sodium hydroxide
2.1 Catalysts: Tetrabutylammonium chloride Solvents: Acetonitrile
3.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water
4.1 Reagents: Ammonia Solvents: Dichloromethane ,  Water
5.1 Solvents: Dichloromethane
Reference
The synthesis of herbicide primisulfuron-methyl
Xiang, Dong; et al, Nongyao, 2000, 39(7),

Production Method 23

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  30 min, rt; 5 h, rt → 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Water ;  rt → 10 °C; 0 - 10 °C; 4 h, 0 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, 0 - 10 °C; 1 h, 0 - 10 °C
3.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  4 h, rt → 65 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
3.3 2 h, rt → 65 °C
4.1 Reagents: Hydrogen peroxide Solvents: Acetic acid ,  Water ;  rt → 85 °C; 80 - 85 °C; 2 h, 80 - 85 °C
4.2 Reagents: Water
5.1 Reagents: Ammonium hydroxide Solvents: Dichloromethane ,  Water ;  rt; 3 h, rt
6.1 Solvents: 1,4-Dioxane ;  3 h, rt → 80 °C
Reference
Synthesis of 2-[[[[[4,6-bis(difluoromethoxy)-2-pyrimidinyl]amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester (primisulfuron)
Wang, Jin-Ling; et al, Yingyong Huaxue, 2009, 26(4), 486-488

Primisulfuron-methyl Raw materials

Primisulfuron-methyl Preparation Products

Primisulfuron-methyl Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:86209-51-0)Primisulfuron-methyl
Order Number:sfd7970
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:34
Price ($):discuss personally
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Suzhou Senfeida Chemical Co., Ltd
(CAS:86209-51-0)Primisulfuron-methyl
sfd7970
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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